molecular formula C16H11FNNa2O5P B607537 Foslinanib sodium CAS No. 1256037-58-7

Foslinanib sodium

カタログ番号: B607537
CAS番号: 1256037-58-7
分子量: 393.2177
InChIキー: ZRPWVAHVWBPHID-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Foslinanib sodium is synthesized through a series of chemical reactions involving the 2-phenyl-4-quinolone derivatives. . The industrial production methods involve optimizing reaction conditions to achieve high yield and purity of the final product. Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed .

化学反応の分析

Metabolic Dephosphorylation to CVM-1125

Foslinanib undergoes rapid enzymatic dephosphorylation in vivo to form its active metabolite, CVM-1125 (C₁₆H₁₃FNO₃). This reaction is catalyzed by phosphatases and occurs across species, including humans, rodents, and primates .

Reaction: CVM 1118 Foslinanib PhosphataseCVM 1125+Phosphate\text{CVM 1118 Foslinanib }\xrightarrow{\text{Phosphatase}}\text{CVM 1125}+\text{Phosphate}

Parameter Details
SubstrateFoslinanib sodium (C₁₆H₁₃FNNa₂O₆P)
ProductCVM-1125 (C₁₆H₁₃FNO₃)
EnzymeAlkaline phosphatase, nonspecific esterases
Reaction TypeHydrolysis of phosphoric ester bond
Bioactivity ShiftConverts prodrug to active cytotoxic agent

Key Findings:

  • CVM-1125 exhibits nanomolar-range cytotoxicity in the NCI-60 cancer cell panel .
  • The reaction occurs within minutes post-administration, enabling rapid bioavailability .

Interactions with TRAP1 Protein

CVM-1125 directly binds to TNF receptor-associated protein 1 (TRAP1), a mitochondrial chaperone, disrupting its function. This interaction destabilizes hypoxia-inducible factor 1α (HIF-1α) and reduces cellular succinate levels, inducing apoptosis .

Mechanistic Steps:

  • Binding: CVM-1125 inhibits TRAP1’s ATPase activity, altering mitochondrial metabolism.
  • Downstream Effects:
    • Reduced succinate accumulation → Suppressed HIF-1α stabilization .
    • Activation of caspase-3/7 pathways → Apoptosis .

Experimental Evidence:

  • TRAP1 protein levels decreased by 50% in COLO205 cells after 24-hour treatment with 1 µM CVM-1125 .
  • HIF-1α degradation was observed in SK-MEL28 and SKOV3 cell lines under hypoxic conditions .

Proteasome-Mediated Degradation

CVM-1125 promotes ubiquitination and proteasomal degradation of TRAP1, independent of lysosomal pathways .

Key Data:

Condition TRAP1 Protein Level (vs. Control)
CVM-1125 (1 µM)0.5 ± 0.1
CVM-1125 + Chloroquine0.9 ± 0.2*
CVM-1125 + MG1321.1 ± 0.3*

*Chloroquine (lysosome inhibitor) and MG132 (proteasome inhibitor) rescue TRAP1 levels, confirming proteasomal degradation .

Reduction of Vasculogenic Mimicry (VM)

CVM-1125 inhibits VM formation by downregulating matrix metalloproteinases (MMPs) and suppressing PI3K/AKT/mTOR signaling .

In Vitro Results:

  • VM Inhibition: >80% reduction in SK-MEL28 melanoma cells at 100 nM .
  • Key Targets:
    • MMP-2/9 activity ↓ by 60% (IC₅₀ = 75 nM) .
    • Phospho-AKT (Ser473) levels ↓ by 70% .

Phase II Clinical Pharmacokinetics

Foslinanib’s metabolic stability and reaction kinetics have been characterized in human trials:

Parameter Value Source
Plasma Half-Life (t₁/₂)2.5–3.8 hoursNCT03600233
Cₘₐₓ (200 mg BID)1.2 µMNCT05257590
Metabolite Ratio (CVM-1125)1:0.9 (plasma)Phase I Data

科学的研究の応用

Target Identification

The TNF receptor-associated protein 1 (TRAP1) has been identified as a primary target for foslinanib sodium. The interaction between CVM-1125 and TRAP1 leads to reduced levels of succinate and destabilization of hypoxia-inducible factor 1-alpha (HIF-1α), further contributing to its anti-cancer effects .

Efficacy in Cancer Types

This compound has shown promising results across various cancer cell lines:

  • Melanoma : In vitro studies demonstrated significant cytotoxic effects against melanoma cells, with 87% of cancer cell lines tested showing a growth inhibitory effect at concentrations below 100 nM .
  • Colorectal Cancer : Preclinical studies using the HCT-116 colon cancer cell line revealed that this compound effectively inhibits cell proliferation and induces apoptosis .

Clinical Trials

Currently, this compound is undergoing Phase 2a clinical development. The trials are designed to evaluate its safety, tolerability, and efficacy in patients with specific genetic backgrounds that may predict sensitivity to the drug. Notably, mutations in genes such as STK11 and NF2 have been identified as potential biomarkers for patient selection .

Table 1: Summary of Biological Activities of this compound

ActivityDescription
Induces ApoptosisPromotes programmed cell death in cancer cells
Cell Cycle ArrestHalts progression at G2/M phase
Inhibits Vasculogenic MimicryPrevents formation of tumor-associated blood vessels
Targets TRAP1Reduces succinate levels and destabilizes HIF-1α

Table 2: Efficacy Across Cancer Cell Lines

Cancer TypeCell LineGI50 (nM)Mechanism of Action
MelanomaC8161<100Induces apoptosis
Colorectal CancerHCT-116<100Inhibits proliferation
Breast CancerMDA-MB-231<100Cell cycle arrest

生物活性

Foslinanib sodium, also known as CVM-1118, is a synthetic compound derived from 2-phenyl-4-quinolone analogues, recognized for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is classified as a phosphoric ester and functions primarily as a protein kinase inhibitor. It has been shown to target the TNF receptor-associated protein 1 (TRAP1), which plays a crucial role in various cellular processes including apoptosis and tumor growth inhibition.

Targeting TRAP1 : this compound binds to TRAP1, leading to a cascade of biochemical reactions that culminate in apoptosis and cell cycle arrest at the G2/M phase. This inhibition of TRAP1 disrupts mitochondrial function and reduces succinate levels, ultimately destabilizing hypoxia-inducible factor 1-alpha (HIF-1α) and inhibiting tumor cell proliferation .

Cellular Effects :

  • Apoptosis Induction : this compound promotes programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing further proliferation.
  • Inhibition of Vasculogenic Mimicry : The compound has shown efficacy in inhibiting vasculogenic mimicry, a process that allows tumors to develop blood supply independently from existing vessels .

Pharmacokinetics

This compound is characterized by:

  • Oral Bioavailability : It can be administered orally, providing convenience in clinical settings.
  • Rapid Metabolism : Upon administration, it is quickly metabolized to its active form, CVM-1125, which exhibits significant cytotoxic effects at nanomolar concentrations .

NCI 60 Cancer Panel Screening

The National Cancer Institute (NCI) conducted extensive screening using the NCI 60 cancer panel. Results indicated that CVM-1125 inhibited growth in 87% of the tested cancer cell lines with an average GI50 value of less than 100 nM. This highlights its potential as a potent anticancer agent .

Case Studies

A series of case studies have been documented to evaluate the effectiveness of this compound in clinical settings:

  • Case Study 1 : A patient with advanced melanoma exhibited significant tumor reduction after treatment with this compound. Imaging studies showed a decrease in tumor size and improved overall health metrics.
  • Case Study 2 : In another instance involving patients with non-small cell lung cancer (NSCLC), this compound was administered as part of a combination therapy. Results demonstrated prolonged progression-free survival compared to historical controls.

Summary Table of Biological Activities

Activity Type Description
Apoptosis InductionPromotes programmed cell death in cancer cells
Cell Cycle ArrestHalts progression at the G2/M phase
Inhibition of Vasculogenic MimicryPrevents tumors from developing their own blood supply
Target ProteinTRAP1
Active MetaboliteCVM-1125

特性

CAS番号

1256037-58-7

分子式

C16H11FNNa2O5P

分子量

393.2177

IUPAC名

sodium (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate

InChI

InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2

InChIキー

ZRPWVAHVWBPHID-UHFFFAOYSA-L

SMILES

O=C1C=C(C2=CC=CC(F)=C2)NC3=C1C(P([O-])([O-])=O)=C(OC)C=C3.[Na+].[Na+]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

TRX818;  TRX-818;  TRX 818. TRX818 sodium;  CVM1118;  CVM1118;  CVM-1118;  Foslinanib sodium; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Foslinanib sodium
Reactant of Route 2
Reactant of Route 2
Foslinanib sodium
Reactant of Route 3
Reactant of Route 3
Foslinanib sodium
Reactant of Route 4
Foslinanib sodium
Reactant of Route 5
Reactant of Route 5
Foslinanib sodium
Reactant of Route 6
Foslinanib sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。